molecular formula C11H14N2 B12644148 Benzonitrile, 3-((propylamino)methyl)- CAS No. 90389-98-3

Benzonitrile, 3-((propylamino)methyl)-

Cat. No.: B12644148
CAS No.: 90389-98-3
M. Wt: 174.24 g/mol
InChI Key: GRMACXDNKJBCRA-UHFFFAOYSA-N
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Description

Benzonitrile, 3-((propylamino)methyl)- is a substituted benzonitrile derivative characterized by a propylamino-methyl group attached to the benzene ring at the 3-position. Its structure combines a nitrile functional group with an amine-bearing side chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the nucleophilic propylamino moiety, enabling applications in catalysis, ligand design, or bioactive molecule development.

Properties

CAS No.

90389-98-3

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(propylaminomethyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h3-5,7,13H,2,6,9H2,1H3

InChI Key

GRMACXDNKJBCRA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=CC=C1)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Benzonitrile derivatives have been investigated for their potential as therapeutic agents in cancer treatment. Specifically, compounds with similar structures have shown promise as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly relevant in the context of prostate cancer, where androgen receptor antagonism is beneficial. For instance, research indicates that certain benzonitrile derivatives can inhibit androgen receptor activity, potentially leading to new treatments for castration-resistant prostate cancer (CRPC) .

2. Synthesis of Bioactive Compounds

Benzonitrile, 3-((propylamino)methyl)- serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to participate in reactions that yield complex molecules with significant biological activity. For example, it has been used in the synthesis of thieno[2,3-b]pyridine derivatives which are known inhibitors of LIMK1, a protein implicated in cancer metastasis .

Organic Synthesis Applications

1. Microwave-Assisted Synthesis

The compound can be utilized in microwave-assisted synthesis protocols, which enhance reaction efficiency and yield. For example, the reaction of benzonitrile derivatives with thioglycolate under microwave irradiation has been shown to produce high yields of aminothiophenes, which are valuable in drug development .

2. Intermediates for Pharmaceutical Development

Benzonitrile derivatives are often used as intermediates in the pharmaceutical industry to develop new drugs targeting various diseases. The ability to modify the benzonitrile structure allows chemists to fine-tune the pharmacological properties of these compounds .

Case Study 1: Prostate Cancer Treatment Development

A study conducted at a leading pharmaceutical company explored the efficacy of benzonitrile derivatives as potential treatments for androgen-dependent cancers. The results indicated that specific modifications on the benzonitrile scaffold enhanced its ability to inhibit androgen receptor signaling pathways, suggesting a viable direction for further drug development.

Case Study 2: Inhibitors of LIMK1

In a collaborative research effort between academic institutions and industry partners, benzonitrile derivatives were synthesized and screened for their inhibitory effects on LIMK1. The findings demonstrated that certain compounds exhibited nanomolar activity against LIMK1, highlighting their potential as therapeutic agents in cancer treatment .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Anticancer ResearchDevelopment of SARMs for prostate cancer treatmentPotential inhibitors identified for CRPC
Organic SynthesisIntermediate in synthesizing bioactive compoundsHigh yields achieved via microwave-assisted methods
Pharmaceutical DevelopmentUsed as intermediates for drug synthesisEnhanced pharmacological properties through structural modifications

Mechanism of Action

The mechanism of action of benzonitrile, 3-((propylamino)methyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The propylamino group can enhance its binding affinity to certain biological targets, influencing its pharmacological properties .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Properties

Key structural analogs include:

Compound Name Substituents CAS Reg. No. Key Properties/Applications (Inferred)
Benzonitrile, 3-(bromomethyl)- Bromomethyl at 3-position N/A High reactivity in SN2 reactions
Benzeneacetonitrile, 3,4-dimethoxy-α-propyl- Dimethoxy and propyl groups 39066-07-4 Potential use in agrochemicals
Benzeneacetonitrile, 4-(tert-butyl)-2,6-dimethyl- Bulky tert-butyl and methyl groups 84803-57-6 Enhanced steric hindrance
Benzaldehyde, 3-nitro- Nitro and aldehyde groups 99-61-6 Solubility in polar solvents (e.g., ethanol)

Key Observations:

  • Electrophilicity: The bromomethyl group in Benzonitrile, 3-(bromomethyl)- facilitates nucleophilic substitution, whereas the propylamino group in the target compound may promote hydrogen bonding or coordination chemistry .
  • Steric Effects: Bulky substituents (e.g., tert-butyl in CAS 84803-57-6) reduce reactivity in sterically demanding reactions compared to the more flexible propylamino group .
  • Solubility: Amino groups generally enhance water solubility, contrasting with nitro or bromo substituents, which may increase hydrophobicity .

Functional Group Interactions

  • Nitrile Group : The nitrile moiety in all analogs acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions.
  • Amino vs. Bromo Groups: The propylamino group introduces basicity (pKa ~10–11 for aliphatic amines), enabling protonation under acidic conditions, while bromine substituents favor cross-coupling reactions (e.g., Suzuki-Miyaura) .

Thermal and Physical Properties

Data gaps exist for the target compound, but trends can be inferred:

  • Boiling Points: Brominated analogs (e.g., 3-(bromomethyl)-benzonitrile) likely have higher boiling points due to increased molecular weight and polarizability compared to amino-substituted derivatives.
  • Melting Points: Crystalline packing in compounds with rigid substituents (e.g., tert-butyl) may result in higher melting points than flexible propylamino derivatives .

Limitations and Challenges

  • Stability: Amino groups may oxidize under harsh conditions, requiring protective strategies (e.g., Boc protection) during synthesis.
  • Data Availability : Experimental data on the target compound’s spectroscopic or thermodynamic properties are scarce, highlighting the need for further characterization.

Biological Activity

Benzonitrile, 3-((propylamino)methyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

Benzonitrile, 3-((propylamino)methyl)- has the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}N
  • CAS Number : 90389-98-3

The presence of the propylamino group enhances its interaction with biological targets, which is crucial for its pharmacological activity.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The propylamino group is believed to increase binding affinity, which may lead to various biochemical effects. This interaction can influence pathways involved in drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that benzonitrile derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various benzonitrile compounds, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The activity was attributed to the ability of these compounds to disrupt bacterial cell membranes .

Anticancer Properties

Benzonitrile derivatives have been investigated for their anticancer potential. For instance, certain synthesized derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death .

Inhibition of Enzymatic Activity

Another area of exploration has been the inhibition of specific enzymes. Benzonitrile compounds have been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in drug metabolism and cancer progression. The inhibitory activity was quantified using IC50 values, indicating effective concentrations for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzonitrile derivatives and evaluated their antimicrobial efficacy. Among these, compound 7 demonstrated an IC50 value of 8.52 μM against PD-1/PD-L1 interactions, suggesting potential as an immunotherapeutic agent .

CompoundIC50 (μM)Target
Compound 78.52PD-1/PD-L1
Compound 612.28PD-1/PD-L1
Compound 8a14.08PD-1/PD-L1

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapy, benzonitrile derivatives were tested against various cancer cell lines. The results indicated that certain compounds could inhibit cell growth significantly, with mechanisms involving apoptosis pathways being elucidated through caspase activation assays .

Synthesis and Applications

Benzonitrile, 3-((propylamino)methyl)- serves as a precursor in synthesizing pharmaceuticals and agrochemicals. Its derivatives are being explored for their roles in drug development, particularly in creating active pharmaceutical ingredients (APIs) that target specific diseases .

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